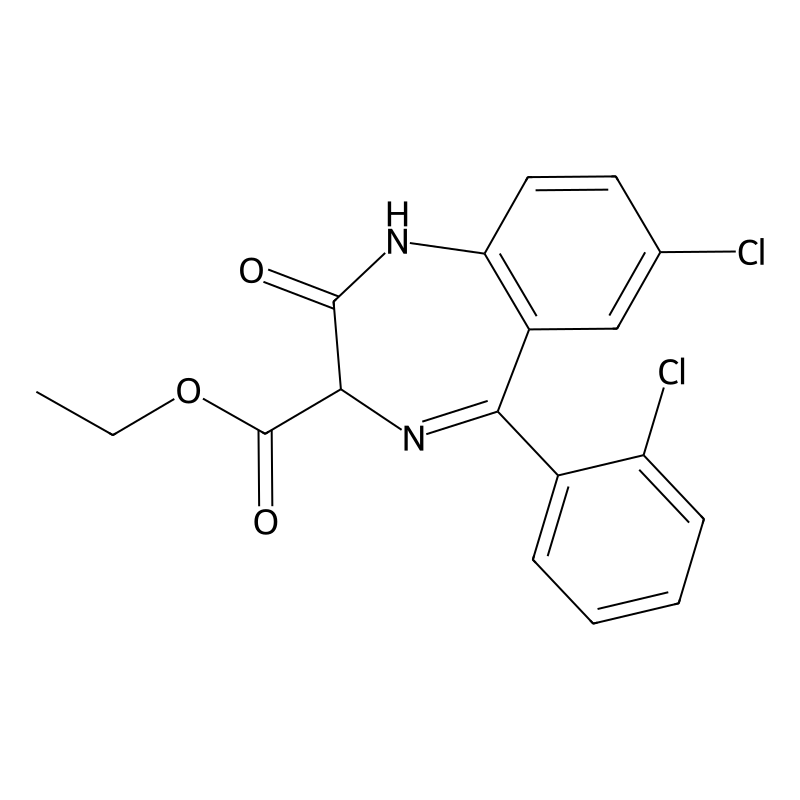

Ethyl dirazepate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Limited Availability for Research:

Ethyl dirazepate is not a widely studied compound, and information on its use in scientific research is scarce. There is no evidence of ongoing clinical trials or pre-clinical studies readily available in public databases.

Potential Research Areas:

While there is no current research documented, due to its structural similarity to other benzodiazepines, ethyl dirazepate could be a potential candidate for investigation in a few areas:

- Understanding the Mechanism of Action of Benzodiazepines: Research into the specific mechanisms by which different benzodiazepines produce their effects could benefit from including ethyl dirazepate for comparison. This could provide a clearer picture of the role of various chemical moieties within the benzodiazepine structure ().

- Development of Novel Anti-Anxiety Medications: Understanding how ethyl dirazepate interacts with the GABAergic system, which is involved in anxiety, could be a starting point for the development of new medications with fewer side effects ().

Ethyl dirazepate is a chemical compound that belongs to the class of benzodiazepines, which are widely recognized for their anxiolytic (anti-anxiety) and hypnotic (sleep-inducing) properties. The compound has the molecular formula and is characterized by its unique structure that includes a benzodiazepine ring system. Developed by Sanofi Winthrop, ethyl dirazepate has been studied for its potential therapeutic applications in treating anxiety disorders and insomnia .

- Formation of the Benzodiazepine Ring: This involves cyclization reactions where appropriate precursors undergo condensation to form the core benzodiazepine structure.

- Substitution Reactions: Further modifications can be made to introduce functional groups that enhance its pharmacological activity.

These reactions often require specific catalysts and controlled conditions to optimize yield and purity .

Ethyl dirazepate exhibits significant biological activity attributed to its benzodiazepine structure. It primarily acts on the central nervous system by enhancing the effects of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal excitability. This mechanism contributes to its anxiolytic and sedative effects. Studies indicate that it may also possess muscle-relaxant and anticonvulsant properties, making it a versatile compound in pharmacotherapy .

The synthesis of ethyl dirazepate typically involves several steps:

- Starting Materials: The synthesis begins with readily available precursors such as substituted phenyl compounds and hydrazine derivatives.

- Cyclization: The key step is the cyclization of these precursors under acidic or basic conditions to form the benzodiazepine ring.

- Esterification: The final step often involves esterification processes to attach ethyl groups, yielding ethyl dirazepate.

Alternative methods may also exist, utilizing different reagents or conditions to achieve similar outcomes .

Ethyl dirazepate is primarily utilized in pharmacology due to its anxiolytic and hypnotic effects. Its applications include:

- Anxiety Treatment: Used in managing anxiety disorders.

- Sleep Disorders: Administered for insomnia and other sleep-related issues.

- Research: Studied for its effects on neurotransmitter systems and potential therapeutic benefits in various neurological conditions .

Research on ethyl dirazepate has indicated various interactions with other pharmacological agents. Notably, it may enhance the sedative effects of alcohol and other central nervous system depressants, necessitating caution during concurrent use. Additionally, studies have explored its interactions with GABAergic drugs, highlighting its role in modulating GABA receptor activity .

Ethyl dirazepate shares structural similarities with several other benzodiazepine derivatives. Below is a comparison highlighting its uniqueness:

| Compound Name | Unique Features | Common Uses |

|---|---|---|

| Diazepam | Long half-life; widely prescribed for anxiety | Anxiety, muscle spasms |

| Lorazepam | Shorter half-life; often used for acute anxiety | Anxiety, sedation |

| Clonazepam | Potent anticonvulsant; longer duration of action | Seizure disorders |

| Ethyl dirazepate | Potentially fewer side effects; specific anxiolytic properties | Anxiety, insomnia |

Ethyl dirazepate stands out due to its specific anxiolytic profile and potential for lower side effects compared to some traditional benzodiazepines .

Key Synthetic Pathways

Grinding-Induced Ring Expansion of Aziridines

The grinding-induced ring expansion methodology represents a mechanochemical approach for synthesizing benzodiazepine derivatives through aziridine intermediates. This technique utilizes mechanical energy to facilitate chemical transformations under solvent-free conditions [3] [4].

The mechanochemical approach involves the ring-opening-ring-closure cascade of aziridines with anthranilic acids through grinding neat reactants at room temperature [3]. This methodology demonstrates exceptional atom economy and environmental compatibility, producing only water as a byproduct [4]. The grinding technique generates mechanical energy that induces chemical transformations by converting mechanical force into chemical energy [5] [6].

The reaction proceeds through formation of aziridinium ylide intermediates, which undergo stereospecific rearrangement to deliver the desired benzodiazepine structure [7]. Computational studies using density functional theory indicate that the reaction follows a concerted, asynchronous ring-opening/closing mechanism resembling a [8] [2]-Stevens-type rearrangement [7]. The mechanochemical environment provides unique conditions that favor ring expansion over competing elimination pathways [7].

Ball milling techniques are employed to generate the necessary mechanical energy for this transformation [6]. The process involves collision between grinding media and reactants, creating localized high-energy conditions that facilitate bond formation and breaking [6]. The grinding-induced methodology offers significant advantages including reduced solvent usage, increased reaction efficiency, and improved environmental sustainability [5] [9].

Condensation Reactions with Anthranilic Acids

Anthranilic acid derivatives serve as crucial precursors in benzodiazepine synthesis through condensation reactions [10] [11]. These reactions exploit the dual functionality of anthranilic acid, which contains both carboxylic acid and amino functional groups in adjacent positions [11].

The condensation approach typically involves the formation of imine intermediates followed by cyclization to construct the benzodiazepine ring system [10]. Treatment of anthranilic acid derivatives with appropriate electrophiles leads to imine formation, which subsequently undergoes intramolecular cyclization to generate the seven-membered diazepine ring [10].

Studies have demonstrated that anthranilic acid forms imines with aldehydes, but the imine double bond can undergo intramolecular attack from the carboxylic oxygen atom to form more stable 1,2-dihydroquinazoline-4-one intermediates [10]. The reaction conditions must be carefully controlled to favor benzodiazepine formation over quinazoline formation [10].

The synthetic utility of anthranilic acid derivatives extends to the preparation of various pharmaceutically relevant compounds [11]. These derivatives provide cost-effective starting materials for synthesizing marketed drugs including diuretics, antiallergic agents, and anti-inflammatory compounds [11]. The versatility of anthranilic acid as a synthetic precursor has led to the development of large compound libraries facilitating structure-activity relationship analyses [11].

Optimization Strategies for Yield and Purity

Solvent and Catalyst Selection

Catalyst selection plays a fundamental role in achieving optimal yields and selectivity in benzodiazepine synthesis. Lithium bromide emerges as an effective mild catalyst for benzodiazepine formation through grinding-induced methodologies [3] [4] [12]. The use of lithium bromide under solvent-free conditions produces high yields of benzodiazepine derivatives through condensation reactions [12].

The effectiveness of lithium bromide stems from its ability to activate electrophilic centers while maintaining mild reaction conditions [3]. This catalyst demonstrates recyclability, contributing to the economic viability of the synthetic process [4]. The catalytic system facilitates regioselective cleavage of aziridine rings by amino groups of anthranilic acids [3].

Alternative catalyst systems include various Lewis acids and organocatalysts depending on the specific synthetic pathway employed [13]. Transition metal catalysts such as palladium, nickel, and copper complexes find application in cross-coupling reactions and hydrogenation processes [13]. Organocatalysts including proline and cinchona alkaloids serve in asymmetric synthesis applications [13].

Solvent selection significantly influences reaction outcomes, yields, and selectivity [14] [13]. Mechanochemical approaches offer the advantage of solvent-free conditions or minimal solvent usage [5] [6]. When solvents are required, careful selection based on polarity, hydrogen bonding capability, and coordination properties becomes essential [13].

Studies on solvent effects in benzodiazepine synthesis have identified optimal solvent systems for specific transformations [15] [16]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide often facilitate ring closure reactions [14]. Protic solvents can participate in hydrogen bonding interactions that influence reaction pathways [14].

Temperature and Reaction Time Modifications

Temperature optimization represents a critical parameter for maximizing yields and minimizing side reactions in benzodiazepine synthesis [17] [16]. Studies have systematically investigated temperature effects on reaction efficiency and product selectivity [16] [18].

Optimization studies involving temperature variations demonstrate that optimal results are typically achieved at moderate temperatures ranging from 70°C to 100°C [16] [18]. Higher temperatures can lead to decomposition or undesired side reactions, while lower temperatures may result in incomplete conversion [16]. The temperature optimization must balance reaction rate with product stability [16].

Reaction time modifications complement temperature optimization strategies [17] [16]. Mechanochemical approaches often demonstrate significantly reduced reaction times compared to conventional solution-based methods [17] [7]. Ball milling techniques can complete reactions within minutes to hours that would otherwise require days in solution [7] [19].

Microwave-assisted synthesis provides an alternative approach for temperature and time optimization [16] [18]. Microwave heating enables rapid achievement of desired temperatures with precise control [16]. The combination of microwave heating with optimized solvent systems can dramatically reduce reaction times while maintaining high yields [16] [18].

Kinetic studies reveal that reaction progress can be monitored using thin-layer chromatography or high-performance liquid chromatography [16] [18]. This monitoring allows for precise determination of optimal reaction endpoints and prevents overreaction that could lead to product degradation [16] [18].

The optimization of reaction conditions requires consideration of multiple variables including catalyst loading, reactant ratios, and atmospheric conditions [13] [20]. Design of experiments approaches can systematically evaluate these parameters to identify optimal reaction conditions [20]. Machine learning models are increasingly being employed to predict optimal reaction conditions based on substrate structure and desired outcomes [20].

Temperature and time optimization must also consider scale-up requirements for industrial applications [13]. Reaction conditions that work effectively at laboratory scale may require modification for larger-scale production [13]. Heat transfer considerations and mixing efficiency become increasingly important as reaction scale increases [13].